6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride
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Overview
Description
6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-rich heterocycles in its structure suggests potential biological activity and utility in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, where the amino group on the pyrazole attacks a halogenated pyrimidine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the nitrogen atoms in the heterocycles, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield corresponding carboxylic acids, while nucleophilic substitution can introduce various functional groups into the heterocyclic rings.
Scientific Research Applications
Chemistry
In chemistry, 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of nitrogen-rich heterocycles suggests that it may interact with biological macromolecules such as proteins and nucleic acids, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure is reminiscent of known pharmacophores, suggesting it may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to form coordination complexes with metals also makes it useful in catalysis and materials science.
Mechanism of Action
The mechanism of action of 6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the heterocycles can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-methylpyrazole: This compound shares the pyrazole ring but lacks the pyrimidine moiety, making it less complex and potentially less versatile.
6-methylpyrimidin-4-amine: This compound contains the pyrimidine ring but lacks the pyrazole moiety, which may reduce its biological activity and chemical reactivity.
Uniqueness
6-methyl-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine hydrochloride is unique due to the combination of both pyrazole and pyrimidine rings in its structure. This duality enhances its potential for diverse applications in various fields, from medicinal chemistry to materials science. The presence of both heterocycles allows for a broader range of chemical reactions and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.ClH/c1-7-3-9(11-6-10-7)13-8-4-12-14(2)5-8;/h3-6H,1-2H3,(H,10,11,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAVJZWMUIZVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CN(N=C2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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